molecular formula C9H10ClN5S2 B2816013 5-{[(6-chloropyridazin-3-yl)methyl]sulfanyl}-N,N-dimethyl-1,3,4-thiadiazol-2-amine CAS No. 1915303-20-6

5-{[(6-chloropyridazin-3-yl)methyl]sulfanyl}-N,N-dimethyl-1,3,4-thiadiazol-2-amine

Cat. No.: B2816013
CAS No.: 1915303-20-6
M. Wt: 287.78
InChI Key: DPXUTONWYVIHFW-UHFFFAOYSA-N
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Description

5-{[(6-chloropyridazin-3-yl)methyl]sulfanyl}-N,N-dimethyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a thiadiazole ring, a pyridazine ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(6-chloropyridazin-3-yl)methyl]sulfanyl}-N,N-dimethyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 6-chloropyridazine-3-methanethiol with N,N-dimethyl-1,3,4-thiadiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-{[(6-chloropyridazin-3-yl)methyl]sulfanyl}-N,N-dimethyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-{[(6-chloropyridazin-3-yl)methyl]sulfanyl}-N,N-dimethyl-1,3,4-thiadiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-{[(6-chloropyridazin-3-yl)methyl]sulfanyl}-N,N-dimethyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-{[(6-chloropyridazin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine: Lacks the N,N-dimethyl group.

    6-chloropyridazine-3-methanethiol: Precursor in the synthesis.

    N,N-dimethyl-1,3,4-thiadiazol-2-amine: Another precursor.

Uniqueness

The presence of both the 6-chloropyridazin-3-yl and N,N-dimethyl groups in 5-{[(6-chloropyridazin-3-yl)methyl]sulfanyl}-N,N-dimethyl-1,3,4-thiadiazol-2-amine imparts unique chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, distinguishing it from its analogs.

Properties

IUPAC Name

5-[(6-chloropyridazin-3-yl)methylsulfanyl]-N,N-dimethyl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN5S2/c1-15(2)8-13-14-9(17-8)16-5-6-3-4-7(10)12-11-6/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXUTONWYVIHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(S1)SCC2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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